Velmupressin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

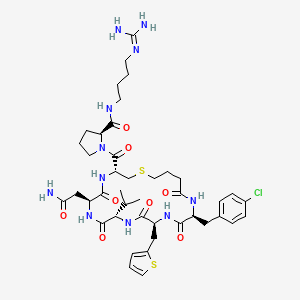

Velmupressin is a synthetic peptide compound that acts as a potent, selective, and short-acting agonist of the vasopressin V2 receptor. It has a molecular formula of C42H60ClN11O8S2 and a molecular weight of 946.58 g/mol . This compound is primarily investigated for its potential therapeutic applications in treating conditions such as nocturia and polyuria .

準備方法

Synthetic Routes and Reaction Conditions

Velmupressin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to create the thioether linkage. The key steps include:

Peptide Coupling: The amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

Cyclization: The linear peptide is cyclized to form the thioether linkage, which is crucial for the biological activity of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .

化学反応の分析

Types of Reactions

Velmupressin undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its structure and activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of the thiol group can lead to the formation of disulfide-linked dimers .

科学的研究の応用

Velmupressin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Investigated for its role in regulating water balance and kidney function through its action on the vasopressin V2 receptor.

Medicine: Potential therapeutic applications in treating conditions such as nocturia and polyuria.

作用機序

Velmupressin exerts its effects by binding to and activating the vasopressin V2 receptor, a G protein-coupled receptor located in the kidney. This activation leads to the following molecular events:

Activation of Adenylate Cyclase: The binding of this compound to the V2 receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.

Protein Kinase A Activation: Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates target proteins involved in water reabsorption.

Aquaporin-2 Trafficking: PKA-mediated phosphorylation promotes the trafficking of aquaporin-2 water channels to the apical membrane of renal collecting duct cells, increasing water reabsorption and reducing urine output.

類似化合物との比較

Velmupressin is compared with other vasopressin analogs, such as desmopressin and terlipressin, which also target the vasopressin receptors. The key differences include:

Selectivity: this compound is highly selective for the V2 receptor, whereas desmopressin and terlipressin have broader receptor selectivity.

Duration of Action: this compound has a shorter duration of action compared to desmopressin, making it suitable for conditions requiring rapid but transient effects.

Therapeutic Applications: While desmopressin is commonly used for treating diabetes insipidus and bedwetting, this compound is primarily investigated for nocturia and polyuria

List of Similar Compounds

- Desmopressin

- Terlipressin

- Vasopressin

特性

CAS番号 |

1647119-61-6 |

|---|---|

分子式 |

C₄₂H₆₀ClN₁₁O₈S₂ |

分子量 |

946.58 |

IUPAC名 |

(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H60ClN11O8S2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48)/t28-,29-,30-,31-,32-,35-/m0/s1 |

SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。